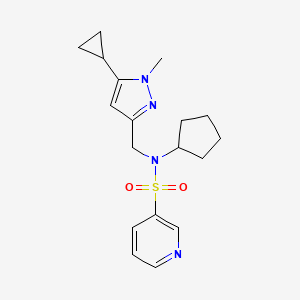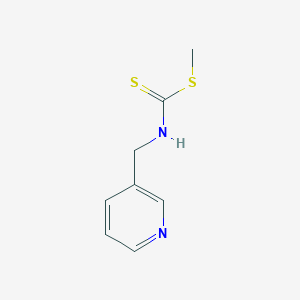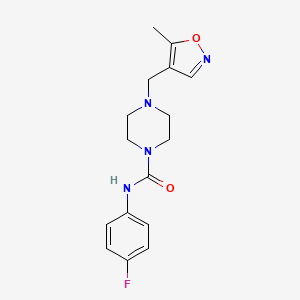
N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide, also known as ML297, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a selective activator of the G protein-coupled receptor GPR139, which is expressed in the brain and other tissues.
Applications De Recherche Scientifique
Synthesis and Biological Activity
- Researchers have synthesized a series of compounds with structures closely related to "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide," exploring their biological activities, including antiviral and antimicrobial effects. For instance, new urea and thiourea derivatives of piperazine doped with febuxostat showed promising antiviral activities against Tobacco mosaic virus (TMV) and potent antimicrobial activity, highlighting the potential for developing novel antiviral and antibacterial agents (Reddy et al., 2013).
Radioligand Development for Neuroreceptor Imaging
- Analogues of "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide" have been evaluated as potential PET tracers for neuroreceptor imaging, indicating their utility in studying neuropsychiatric disorders. The development of N-[(18)F]-fluoropyridin-2-yl derivatives as analogs of WAY100635 demonstrated high affinity for serotonin 5-HT(1A) receptors, suggesting their application in in vivo quantification of these receptors in neuropsychiatric disorder studies (García et al., 2014).
Chemical Structure and Drug Design
- The chemical structure and characterization of related compounds, such as tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, have been extensively studied, providing insights into the design and synthesis of new molecules with potential therapeutic applications. These studies contribute to understanding the relationship between chemical structure and biological activity, aiding in the development of drugs with optimized efficacy and safety profiles (Sanjeevarayappa et al., 2015).
Discovery and Optimization of New Therapeutics
- The exploration of derivatives of "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide" has led to the discovery of compounds with inhibitory activity against various targets, such as soluble epoxide hydrolase. This underscores the compound's significance in the discovery and optimization of new therapeutic agents for treating diseases related to the dysregulation of this enzyme (Thalji et al., 2013).
Molecular Docking and Drug Design
- Molecular docking studies of related compounds have provided valuable insights into the interaction between these molecules and biological targets, facilitating the design of more potent and selective drugs. Such research highlights the utility of "N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide" and its analogues in the rational design of new therapeutic agents (Balaraju et al., 2019).
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O2/c1-12-13(10-18-23-12)11-20-6-8-21(9-7-20)16(22)19-15-4-2-14(17)3-5-15/h2-5,10H,6-9,11H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCZHYAAYSXDBRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-4-((5-methylisoxazol-4-yl)methyl)piperazine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



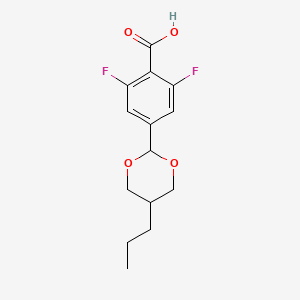
![4-phenylsulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2633367.png)
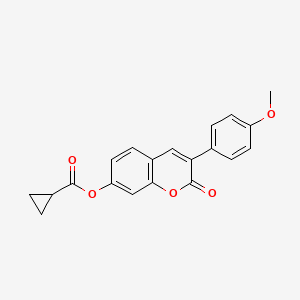
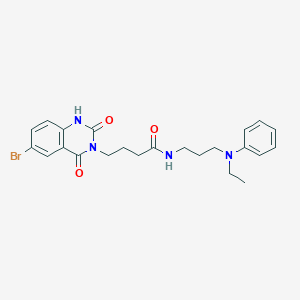

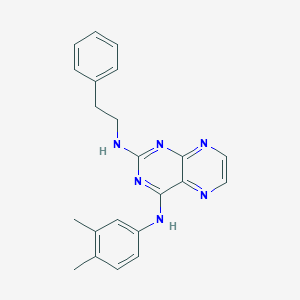
![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)
![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)

![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)
